molecular formula C20H30N4O B6063740 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

カタログ番号 B6063740
分子量: 342.5 g/mol
InChIキー: LNXPBUMGMNBGGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is an essential component of the B-cell signaling pathway. The inhibition of BTK has been shown to be an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition by 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol leads to the suppression of downstream signaling events. This ultimately results in the inhibition of B-cell proliferation, survival, and migration. This compound has been shown to induce apoptosis in B-cell malignancies, and it also has immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. This compound has been shown to inhibit BTK phosphorylation and downstream signaling events, leading to the suppression of B-cell proliferation, survival, and migration. This compound has also been shown to induce apoptosis in B-cell malignancies and to enhance the anti-tumor immune response.

実験室実験の利点と制限

One of the main advantages of 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its potency and specificity for BTK inhibition. This compound has been shown to be highly effective at inhibiting BTK in vitro and in vivo, and it has a favorable pharmacokinetic profile. However, one limitation of this compound is that it may not be effective in all patients, and there may be resistance mechanisms that limit its efficacy. Additionally, the long-term safety and tolerability of this compound are still being evaluated in clinical trials.

将来の方向性

There are several future directions for research on 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the identification of biomarkers that can predict response to this compound and the development of resistance mechanisms to this compound are important areas of future research.

合成法

The synthesis of 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves several steps, including the synthesis of the key intermediate 2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]acetic acid, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound has been described in several scientific publications, and the process has been optimized to produce high yields of pure product.

科学的研究の応用

2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical models of B-cell malignancies, and the results of these studies have been promising. In vitro studies have shown that this compound is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models of CLL and MCL have demonstrated that this compound is effective at reducing tumor growth and improving survival.

特性

IUPAC Name

2-[4-[(1-ethylimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-3-23-10-9-21-20(23)16-22-11-12-24(19(15-22)8-13-25)14-18-7-5-4-6-17(18)2/h4-7,9-10,19,25H,3,8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPBUMGMNBGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(C(C2)CCO)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。